(4-Ethylhexyl)(methyl)amine
Description
Contextualization within Alkylamine Chemistry and its Structural Features
Alkylamines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. fiveable.meunacademy.com They are categorized as primary, secondary, or tertiary based on the number of alkyl substituents on the nitrogen atom. fiveable.me (4-Ethylhexyl)(methyl)amine, with the chemical formula C9H21N, is a secondary amine. bldpharm.com Its structure features a methyl group and a 4-ethylhexyl group attached to the nitrogen atom. The 4-ethylhexyl group is a branched eight-carbon chain, which introduces significant steric bulk around the nitrogen atom.
The presence of alkyl groups influences the basicity of amines. fiveable.me Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair of electrons more available for protonation. libretexts.org Consequently, alkylamines are generally more basic than ammonia. fiveable.me The branched nature of the 4-ethylhexyl group in this compound is a key structural feature that can impact its reactivity and physical properties.
Significance of Alkylamines as Core Scaffolds in Advanced Chemical Synthesis
Alkylamines are fundamental building blocks in organic synthesis due to their nucleophilic and basic properties. fiveable.mebyjus.com They participate in a wide array of chemical reactions, including alkylation, acylation, and substitution reactions. fiveable.me Their ability to act as proton acceptors makes them useful as bases and catalysts in various synthetic transformations. fiveable.me
The development of new methods for synthesizing complex alkylamines, particularly those with branched structures, is an ongoing challenge in chemical synthesis. nih.gov These structures are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov The ability to modulate the physical and biological properties of these molecules often hinges on the specific structure of the amine component. chemrxiv.orgrsc.org
Overview of Current Academic Research Trajectories for Alkylamines with Branched Chains
Current research in the field of branched-chain alkylamines is focused on developing novel and efficient synthetic methodologies. nih.govacs.org Traditional methods like carbonyl reductive amination can be limited when dealing with sterically hindered ketones and amines. acs.org Therefore, researchers are exploring alternative strategies such as carbonyl alkylative amination (CAA) reactions. nih.govacs.org These methods aim to provide more robust and modular access to complex alkylamines from diverse and readily available starting materials. nih.gov
Recent advancements include zinc-mediated and visible-light-mediated CAA reactions, which have shown promise in synthesizing a wide range of α-branched secondary and tertiary alkylamines. nih.govchemrxiv.orgacs.org These methods often tolerate a variety of functional groups and can be applied to the synthesis of medicinally relevant compounds. acs.org Furthermore, research is exploring the impact of branched alkyl chains on the properties of materials, such as in the development of supramolecular organogels and kinetic hydrate (B1144303) inhibitors. mdpi.commdpi.com Molecular simulations are also being employed to understand the interactions of branched alkylamines at a molecular level, aiding in the design of new functional molecules. mdpi.com
Scope and Objectives for Focused Inquiry into this compound
This article aims to provide a focused examination of the chemical compound this compound. The primary objectives are to:
Detail its fundamental chemical and physical properties.
Explore its known or potential synthetic pathways.
Situate its relevance within the broader context of branched-chain alkylamine research.
By concentrating solely on this specific molecule, this inquiry seeks to provide a clear and detailed understanding of its chemical nature and its potential role in advancing chemical synthesis and materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1517515-47-7 bldpharm.combldpharm.com |
| Molecular Formula | C9H21N bldpharm.com |
| Molecular Weight | 143.27 g/mol bldpharm.com |
| IUPAC Name | This compound |
| SMILES Code | CNCCCC(CC)CC bldpharm.com |
Note: Experimental physical property data for this compound is limited in the public domain. The table presents fundamental identifiers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
4-ethyl-N-methylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-9(5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
FKGWFWDQBCHHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCNC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Ethylhexyl Methyl Amine and Analogues
Direct Alkylation Approaches for Amine Synthesis
Direct alkylation is a classical and straightforward method for the formation of amines. This approach involves the reaction of an amine with an alkylating agent, typically an alkyl halide, to form a new C-N bond.
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for the synthesis of amines, often providing better selectivity and avoiding the over-alkylation issues associated with direct alkylation. stackexchange.comyoutube.com This two-step process, which can often be performed in a single pot, involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. wikipedia.orgfiveable.me
For the synthesis of (4-Ethylhexyl)(methyl)amine, this would typically involve the reaction of 4-ethylhexanal (B6588603) with methylamine (B109427) to form an intermediate imine, which is then reduced.
Reaction Scheme:
CH₃(CH₂)CH(CH₂CH₃)CH₂CHO + CH₃NH₂ → [CH₃(CH₂)CH(CH₂CH₃)CH₂CH=NCH₃] → this compound
Catalytic hydrogenation is a common method for the reduction of the C=N double bond of the imine intermediate. acs.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. acs.org
Common catalysts for this transformation include:
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations. wikipedia.org
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another effective catalyst for the reduction of imines.
Raney Nickel (Ra-Ni): A finely divided nickel catalyst that is also highly active for hydrogenation reactions.
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen gas can vary from atmospheric pressure to higher pressures, depending on the substrate and the catalyst's activity.
An alternative, though less direct, route to a primary amine analogue would be the reduction of a nitrile. For example, the reduction of 4-ethylheptanenitrile would yield 4-ethylheptylamine. This primary amine could then potentially be methylated to the desired secondary amine. The reduction of nitriles to primary amines can also be achieved through catalytic hydrogenation using catalysts like Pd/C or Ra-Ni, or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. wikipedia.org In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. wikipedia.org This technique avoids the need for specialized high-pressure hydrogenation equipment. wikipedia.org
Common hydrogen donors include:
Formic Acid and its Salts (e.g., Ammonium (B1175870) Formate): These are frequently used in combination with catalysts like palladium or ruthenium. researchgate.netfrontiersin.org
Isopropanol: When used as a hydrogen donor, it is oxidized to acetone. wikipedia.org
Hydrazine: A powerful reducing agent that can be used for transfer hydrogenation.
The catalysts employed in transfer hydrogenation are often transition metal complexes, for instance, those based on ruthenium, rhodium, or iridium. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, and the method is tolerant of various functional groups. researchgate.net For the synthesis of this compound, the imine formed from 4-ethylhexanal and methylamine could be effectively reduced using a transfer hydrogenation protocol, such as ammonium formate (B1220265) with a Pd/C catalyst.
The table below provides a comparison of different reducing agents used in reductive amination.
| Reducing Agent | Advantages | Disadvantages |
| H₂/Catalyst (e.g., Pd/C) | High efficiency, clean byproducts (none) | Requires specialized pressure equipment |
| NaBH₃CN | Mild and selective, stable in acidic conditions | Toxic cyanide byproduct |
| NaBH(OAc)₃ | Mild and highly selective, less toxic than NaBH₃CN | More expensive |
| Transfer Hydrogenation (e.g., HCOOH/Pd) | Avoids use of H₂ gas, mild conditions | Requires a hydrogen donor, catalyst may be expensive |
Derivatization from Precursor Compounds
A common pathway to synthesizing secondary amines like this compound involves the initial formation of an amide from a carboxylic acid or an ester derivative, which is subsequently reduced to the target amine. For instance, 4-ethylhexanoic acid or its corresponding ester can be reacted with methylamine to form N-methyl-4-ethylhexanamide. This amide intermediate is then reduced to yield this compound.
Direct amidation of carboxylic acids is challenging because amines are basic and tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orglibretexts.org Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group. libretexts.orglibretexts.org This is often accomplished using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org In contrast, esters are more reactive towards nucleophilic acyl substitution than carboxylic acids and can react with amines to form amides, a process known as aminolysis. vanderbilt.eduuomustansiriyah.edu.iq
The formation of an amide from a carboxylic acid derivative is a classic example of a nucleophilic acyl substitution reaction. vanderbilt.educhemistrytalk.org The general mechanism involves two key stages: the nucleophilic addition of an amine to the carbonyl carbon, forming a tetrahedral intermediate, and the subsequent collapse of this intermediate, which expels the leaving group and reforms the carbonyl double bond. vanderbilt.edu
When an ester reacts with an amine, the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate. The intermediate then collapses, eliminating an alkoxide ion (OR') as the leaving group to yield the amide. vanderbilt.edu For carboxylic acids, direct reaction with an amine is generally inefficient. libretexts.org Activating agents such as dicyclohexylcarbodiimide (DCC) are used to convert the hydroxyl group into a good leaving group. DCC protonates the carboxylic acid, which is then attacked by the amine nucleophile. The resulting intermediate rearranges to form the amide and dicyclohexylurea, a stable byproduct. libretexts.orglibretexts.org
Interactive Table: Comparison of Amidation Starting Materials
| Starting Material | Reactivity | Common Reagents/Conditions | Leaving Group |
| Carboxylic Acid | Low (forms salt with amine) | DCC or other coupling agents | Activated OH (e.g., as dicyclohexylurea) |
| Ester | Moderate | Heat, sometimes with a catalyst | Alkoxide (-OR') |
| Acid Chloride | High | Pyridine (B92270) or NaOH (to neutralize HCl) | Chloride (-Cl) |
| Acid Anhydride | High | Typically no catalyst needed | Carboxylate (-OCOR') |
A more direct route to this compound involves the selective N-methylation of the corresponding primary amine precursor, 4-ethylhexylamine. N-methylated compounds are crucial building blocks in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. shokubai.orgnih.gov Traditional methylation methods often rely on toxic reagents like methyl halides. nih.gov Consequently, significant research has focused on developing catalytic N-methylation processes using more sustainable C1 sources. nih.govsemanticscholar.org
Methanol (B129727) has emerged as an attractive, sustainable, and atom-economical C1 source for the N-methylation of amines. nih.govacs.org This transformation typically proceeds through a "hydrogen-borrowing" mechanism. shokubai.orgsciengine.com In this process, a transition-metal catalyst temporarily abstracts hydrogen from the methanol, oxidizing it to formaldehyde (B43269). The in-situ generated formaldehyde then condenses with the amine to form an imine (or methanimine) intermediate with the loss of a water molecule. sciengine.comacs.org Finally, the metal-hydride species, which "borrowed" the hydrogen, reduces the imine intermediate to the N-methylated amine, regenerating the catalyst for the next cycle. nih.govsciengine.comacs.org The only stoichiometric byproduct of this process is water, making it an environmentally benign methodology. nih.gov
Homogeneous catalysts, which are soluble in the reaction medium, have been extensively studied for the N-methylation of amines using methanol. These systems often exhibit high activity and selectivity under relatively mild conditions. nih.gov Catalysts based on transition metals such as Ruthenium (Ru), Iridium (Ir), Rhodium (Rh), Manganese (Mn), and Iron (Fe) have proven effective. nih.govacs.orgacs.org
These catalytic systems often require a base to facilitate the dehydrogenation of methanol. nih.govsciengine.com For instance, various ruthenium complexes have been successfully used for the N-methylation of amines with methanol under weak base conditions. nih.govacs.org Similarly, water-soluble dinuclear iridium catalysts have been developed that can effectively catalyze the reaction in aqueous solutions. organic-chemistry.org A notable characteristic of these systems is their selectivity: aromatic amines typically yield mono-N-methylated products, while aliphatic amines often proceed to N,N-dimethylation due to their higher nucleophilicity. shokubai.orgsciengine.com
Interactive Table: Selected Homogeneous Catalysts for N-Methylation with Methanol
| Catalyst System | Base | Substrate Type | Typical Product | Reference |
| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ | Aromatic Amines | N-methylaniline derivatives | nih.govacs.org |
| Water-Soluble Dinuclear Iridium Complex | Not specified | Various Amines | N-methylated products | organic-chemistry.org |
| Ir(I) Complexes with NHC Ligands | Cs₂CO₃ | Aromatic Amines | Selective N-monomethylation | acs.org |
| Ir(I) Complexes with NHC Ligands | Cs₂CO₃ | Aliphatic Amines | Selective N,N-dimethylation | acs.org |
| Copper Hydride (CuH) with Paraformaldehyde | None specified | Aromatic & Aliphatic Amines | N-methylated products | nih.gov |
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages over their homogeneous counterparts, including ease of separation from the product mixture and potential for recycling and reuse. semanticscholar.orgsci-hub.ru This aligns well with the principles of green and sustainable chemistry. rsc.org
A variety of solid-supported metal catalysts have been developed for the N-methylation of amines using methanol. Supported nickel nanoparticle catalysts (e.g., Ni/ZnAlOₓ) have been shown to be effective for the selective mono-N-methylation of various amines. rsc.orgrsc.org Platinum supported on carbon (Pt/C) is another highly versatile and selective heterogeneous catalyst for this transformation. shokubai.org In the presence of a base like NaOH, the Pt/C system effectively catalyzes the N-methylation of a wide range of aliphatic, aromatic, and heterocyclic amines via the hydrogen-borrowing mechanism. shokubai.org Similar to homogeneous systems, the selectivity can be substrate-dependent; for example, Pt/C tends to promote N,N-dimethylation for aliphatic amines and N-monomethylation for aromatic amines. shokubai.org Other supported noble metals like Palladium (Pd) have also been developed to control the selectivity of N-methylation. nih.gov
Interactive Table: Selected Heterogeneous Catalysts for N-Methylation with Methanol
| Catalyst System | Base/Additive | Substrate Type | Typical Product | Reference |
| Pt/C | NaOH | Aliphatic Amines | N,N-dimethylation | shokubai.org |
| Pt/C | NaOH | Aromatic Amines | N-monomethylation | shokubai.org |
| Ni/ZnAlOₓ | Not specified | Various Amines | Selective mono-N-methylation | rsc.orgrsc.org |
| Pd/Zn(Al)O | H₂ pressure (no base) | Various Amines & Nitrobenzenes | Selective N-monomethylation | nih.gov |
| Ni/NiO@C | Not specified | Various Amines | N,N-dimethylation | semanticscholar.org |
Selective N-Methylation of Amine Precursors
Light-Driven Catalytic Methylation Reactions
Light-driven, or photocatalytic, N-methylation of amines has emerged as a sustainable and efficient method for the synthesis of N-methylamines. These reactions often utilize methanol as a readily available and environmentally benign C1 source.
One prominent approach involves the use of a palladium-loaded titanium dioxide (Pd/TiO₂) photocatalyst. This system facilitates the N-methylation of both primary and secondary amines with methanol under mild conditions, proving effective for the functionalization of heterocycles and pharmaceutical intermediates acs.org. Similarly, a silver-loaded titanium dioxide (Ag/TiO₂) photocatalyst has been demonstrated to catalyze the N-methylation of amines with methanol at room temperature under UV-vis light irradiation. This method is compatible with a wide array of functional groups, including N-benzyl, N-allyl, N-Boc, hydroxyl, ether, acetal, carboxamide, formamide, and olefin groups nih.gov.
Recent advancements have also explored the use of metal-organic frameworks (MOFs) as photocatalysts. For instance, an NH₂-MIL-125 (Ti) MOF has been successfully employed for the selective N-methylation of amines using carbon dioxide as the C1 source under visible light irradiation and mild reaction conditions chemrxiv.orgchemrxiv.org. This highlights a move towards utilizing sustainable and readily available carbon sources. The photocatalytic N-methylation of amines can also be achieved using CO₂ and NaBH₄, mediated by visible light chemrxiv.org.
The general mechanism for these photocatalytic reactions often involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine to form an imine or enamine intermediate. This intermediate is subsequently reduced by the hydrogen that was initially borrowed, yielding the N-alkylated amine researchgate.net.
Regioselective and Stereoselective Synthetic Approaches for Chiral this compound Analogues
The synthesis of chiral amines is of paramount importance in modern chemistry, particularly in the pharmaceutical industry, where enantiomeric purity can be critical for a drug's efficacy and safety cuni.cz. While specific methods for the regioselective and stereoselective synthesis of chiral this compound analogues are not extensively detailed in the provided search results, general principles of asymmetric synthesis of chiral secondary amines can be applied.
One of the most significant methods for producing chiral amines is through the asymmetric reductive amination of carbonyl compounds researchgate.net. This can be achieved using biocatalytic methods with engineered enzymes, which offer high efficiency and selectivity under sustainable conditions researchgate.net. Chiral secondary amine catalysts themselves are instrumental in asymmetric synthesis, enabling reactions like conjugate additions with high enantiomeric excess cuni.cz.
Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for the enantioselective synthesis of chiral amines nih.gov. This can involve the hydrogenation of prochiral substrates like imines, enamines, and N-heteroaromatic compounds, often employing chiral ligands to induce stereoselectivity nih.gov. For instance, a one-pot synthesis starting from (R)- or (S)-α-ethylbenzylamine can yield C₂-symmetrical secondary amines with high diastereoselectivity through a solvent-free reductive amination reaction sigmaaldrich.com.
The construction of chiral nitrogen-containing heterocycles, which can be precursors to or analogues of chiral amines, often utilizes organocatalytic asymmetric intramolecular aza-Michael reactions mdpi.com. These reactions, catalyzed by chiral secondary amines, proceed through the formation of an iminium ion intermediate, where the stereochemistry is controlled by the chiral catalyst mdpi.com.
Optimization of Reaction Conditions and Reagents for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. This involves a systematic evaluation of parameters such as catalyst, solvent, temperature, pressure, and the nature of the methylating agent.
For N-methylation reactions, various C1 sources have been explored, including methanol, paraformaldehyde, and carbon dioxide researchgate.netnih.govresearchgate.netresearchgate.net. The choice of catalyst is also critical. For instance, in a CuH-catalyzed N-methylation using paraformaldehyde, the reaction conditions were optimized by screening different solvents, hydrosilanes as reducing agents, and catalyst loading nih.govresearchgate.net. It was found that certain solvents and reducing agents significantly impacted the yield of the desired N-methylated product researchgate.net.
In iridium-catalyzed N-methylation of amines with methanol, parameters such as the catalyst precursor, base, and temperature were systematically varied to achieve high conversions and complete selectivity to the mono-N-methylation product acs.org. The reaction profile was monitored over time to understand the kinetics and optimize the reaction duration acs.org.
Mechanochemical methods, such as ball milling, offer a solvent-free alternative for N-methylation. The optimization of milling parameters, including frequency and time, has been shown to be critical for achieving high yields of tertiary N-methylated amines researchgate.net.
The following table summarizes the optimization of reaction conditions for a generic N-methylation reaction, illustrating the effect of varying different parameters.
Purification and Isolation Techniques in this compound Synthesis Research
The purification and isolation of the target amine from a reaction mixture containing starting materials, by-products, and catalysts are critical steps in the synthesis of this compound. Common by-products in N-alkylation reactions include primary, secondary, and tertiary amines, which can be challenging to separate acs.orgacs.org.
A practical method for separating mixtures of primary, secondary, and tertiary amines involves using buffer solutions of varying pH acs.orgacs.org. This technique leverages the differences in the pKa values of the different amine classes and their differential solubility in organic solvents at various pH levels acs.org. For instance, a buffer with a pH of 3.0 can be used to remove di-N-substituted compounds, while a buffer with a pH of 8.0 can remove the primary amine acs.org.
Another approach involves the formation of amine-carbon dioxide complexes. Secondary alkyl primary amines can be selectively extracted from mixtures by forming complexes with carbon dioxide, which are then extracted with an inert solvent google.com. The free amine can be recovered by heating the complex or by treatment with a base google.com.
Chromatography is a powerful and widely used technique for the purification of amines.
Column Chromatography : For laboratory-scale synthesis, column chromatography is a common method for purifying amines from reaction mixtures acs.org. However, this method is often not suitable for large-scale industrial processes acs.orgacs.org. The choice of stationary phase is crucial; for basic amines, using a basic stationary phase like alumina (B75360) or amine-functionalized silica (B1680970) can prevent the acid-base interactions that occur with silica gel, which can lead to product degradation and poor separation biotage.com. Adding a competing amine, such as triethylamine (B128534), to the mobile phase can also help to improve the separation on silica gel biotage.com.
Ion-Pair Chromatography : This technique is particularly useful for the separation of oligonucleotides but can also be applied to amines nih.gov. It involves the use of alkylamines as ion-pairing reagents in the mobile phase to improve chromatographic performance nih.govnih.gov. The choice of alkylamine can affect the retention and resolution of the target compound nih.gov.
Gas Chromatography (GC) : GC is a suitable method for the analysis and separation of volatile amines mdpi.com. Optimization of the temperature program is critical for achieving good separation of structurally similar compounds mdpi.com. Derivatization of amines, for example, with pentafluorobenzenesulfonyl chloride, can improve their volatility and detectability by electron capture detection (ECD) mdpi.com.
High-Performance Liquid Chromatography (HPLC) : For non-volatile amines or those that are thermally labile, HPLC is a preferred method. Since many aliphatic amines lack a UV chromophore, pre-column derivatization with a fluorescent tag, such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), is often employed to enable sensitive detection sigmaaldrich.com.
The following table provides a summary of chromatographic techniques used for amine purification.
Reaction Mechanisms and Kinetic Studies of 4 Ethylhexyl Methyl Amine and Its Derivatives
Nucleophilic Character and Reactivity of the Amine Nitrogen Atom
The chemical behavior of (4-Ethylhexyl)(methyl)amine is dominated by the presence of a lone pair of electrons on the nitrogen atom, which makes the compound both a base and a nucleophile libretexts.orglumenlearning.compressbooks.pubchemistrystudent.compharmaguideline.com.
Electronic Structure and Basicity Considerations
Like other aliphatic amines, the nitrogen atom in this compound is sp³ hybridized, resulting in a pyramidal geometry. The unshared pair of electrons resides in one of the sp³ orbitals . The presence of two alkyl groups—methyl and 4-ethylhexyl—influences the electron density on the nitrogen atom. Alkyl groups are electron-donating; they push electron density towards the nitrogen, making the lone pair more available for bonding with a proton libretexts.orgchemistrystudent.compharmaguideline.com. This inductive effect increases the basicity of secondary amines compared to ammonia (B1221849) libretexts.org.
The basicity of amines in aqueous solution is a complex interplay of inductive effects and solvation. While in the gas phase basicity generally increases with the number of alkyl groups (tertiary > secondary > primary > NH₃), this trend is disrupted in solution due to steric hindrance affecting the solvation of the protonated amine wikipedia.org. Generally, secondary amines like this compound are stronger bases than primary amines and ammonia acs.orgmasterorganicchemistry.com.
| Compound | Structure | pKb |
|---|---|---|
| Ammonia | NH₃ | 4.75 |
| Methanamine (Primary) | CH₃NH₂ | 3.38 |
| N-Methylmethanamine (Secondary) | (CH₃)₂NH | 3.27 |
| N,N-Dimethylmethanamine (Tertiary) | (CH₃)₃N | 4.22 |
Data sourced from reference .
Role of the Nitrogen Lone Pair in Chemical Transformations
The lone pair of electrons on the nitrogen atom is the center of reactivity for this compound, allowing it to function as a nucleophile chemistrystudent.comsolubilityofthings.comchemguide.co.uk. A nucleophile is a species that donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond chemguide.co.uk. This property is fundamental to the alkylation and acylation reactions that the amine undergoes. In these transformations, the nitrogen atom attacks an electrophilic carbon, initiating the reaction sequence solubilityofthings.comucalgary.ca.
Mechanistic Investigations of Alkylation Reactions
Alkylation of amines involves the formation of a new carbon-nitrogen bond through the reaction with an alkylating agent, typically an alkyl halide fiveable.me. This process is a classic example of a nucleophilic substitution reaction ucalgary.ca.
Concerted vs. Stepwise SN2 Pathways in Amine Alkylation
The alkylation of a secondary amine such as this compound with a primary or methyl alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism ucalgary.cafiveable.memasterorganicchemistry.comyoutube.com. The SN2 reaction is a single-step, concerted process masterorganicchemistry.com. The amine's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide from the side opposite to the leaving group (a "backside attack") masterorganicchemistry.com.
This concerted pathway involves a single transition state where the new C-N bond is forming concurrently as the C-X (halide) bond is breaking solubilityofthings.commasterorganicchemistry.com. If the alkyl halide's carbon center is a stereocenter, the SN2 mechanism results in an inversion of its configuration masterorganicchemistry.com. Stepwise pathways, such as the SN1 mechanism, are generally not favored for primary alkyl halides and would only become relevant with tertiary alkyl halides that can form stable carbocation intermediates.
Kinetics of Quaternization Reactions and Quaternary Ammonium (B1175870) Salt Formation
The reaction of an amine with an alkyl halide to form a quaternary ammonium salt is known as the Menshutkin reaction nih.gov. The initial alkylation of a secondary amine yields a tertiary amine. This product, however, is also nucleophilic and can compete with the starting amine for the remaining alkyl halide chemguide.co.ukucalgary.ca. This often leads to "over-alkylation" and the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge chemguide.co.ukyoutube.com.
| Amine | Structure | Relative Rate |
|---|---|---|
| Pyridine (B92270) | C₅H₅N | 1.0 |
| 2-Methylpyridine | CH₃C₅H₄N | 0.43 |
| 2,6-Dimethylpyridine (2,6-Lutidine) | (CH₃)₂C₅H₃N | 0.054 |
Data illustrates the principle that steric hindrance near the reactive center decreases the rate of quaternization. Sourced from reference dtic.mil.
Mechanisms of Acylation Reactions Leading to Amide Derivatives
Secondary amines react with acylating agents, such as acyl chlorides and acid anhydrides, to form N,N-disubstituted amides chemistrystudent.com. This transformation is a robust and common method for forming C-N bonds.
The reaction of this compound with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism chemistrystudent.comdocbrown.infosavemyexams.comchemguide.co.uksavemyexams.com. The mechanism consists of two primary stages:
Nucleophilic Addition: The lone pair on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen docbrown.infoyoutube.comchemguide.co.uk.
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. This reformation expels the chloride ion as a leaving group docbrown.infoyoutube.comchemguide.co.uk. A base, often a second molecule of the amine reactant or a non-nucleophilic base like pyridine, then removes the proton from the nitrogen atom to yield the neutral amide product and an ammonium salt byproduct savemyexams.comchemguide.co.uksavemyexams.com. The use of a base is crucial to neutralize the hydrogen chloride that is formed, driving the reaction to completion chemguide.co.uk.
This mechanism is distinct from the concerted SN2 pathway of alkylation, as it involves the formation of a discrete tetrahedral intermediate docbrown.info.
Nucleophilic Addition-Elimination Cascade
This compound, as a secondary amine, readily participates in nucleophilic addition-elimination reactions, particularly with acyl chlorides. This reaction proceeds in a two-stage mechanism. chemguide.co.uk
The first stage is the nucleophilic addition. The nitrogen atom of this compound, possessing a lone pair of electrons, attacks the electrophilic carbonyl carbon of an acyl chloride, such as ethanoyl chloride. shout.educationyoutube.com This leads to the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. chemguide.co.uk
The second stage is the elimination. The intermediate is unstable and collapses; the lone pair on the oxygen atom reforms the carbon-oxygen double bond. youtube.com Concurrently, the chloride ion, being a good leaving group, is expelled. shout.education A second molecule of the amine then acts as a base to deprotonate the nitrogen, yielding the final N-substituted amide product, in this case, N-(4-ethylhexyl)-N-methylethanamide, and an ammonium chloride salt. savemyexams.comsavemyexams.com
Influence of Leaving Group Stability on Reaction Rate
The rate of nucleophilic addition-elimination reactions is significantly influenced by the nature of the leaving group. A good leaving group is one that can stabilize the negative charge it acquires upon departure; essentially, it is a weak base. libretexts.org In the context of acyl compounds, the stability of the leaving group is paramount in the elimination step, which is often the rate-determining step.
The reactivity of acyl compounds towards nucleophiles like this compound generally follows the order: Acyl Chloride > Acid Anhydride > Ester > Amide. This order directly correlates with the stability of the leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Stability/Reactivity |
| Cl⁻ (Chloride) | HCl | ~ -7 | Very High |
| RCOO⁻ (Carboxylate) | RCOOH | ~ 4-5 | High |
| RO⁻ (Alkoxide) | ROH | ~ 16-18 | Moderate |
| NR₂⁻ (Amide ion) | R₂NH | ~ 35-40 | Low |
This table presents generalized pKa values to illustrate the principle of leaving group stability.
As shown in the table, the chloride ion (Cl⁻) is the weakest base, making it the best leaving group and acyl chlorides the most reactive in this class of compounds. savemyexams.com The reaction rate increases with a more stable leaving group because the energy barrier for the elimination step is lower. libretexts.org
Oxidation and Reduction Pathways of Amine Functionalities
The nitrogen center of this compound can undergo both oxidation and reduction, leading to a variety of functional group transformations.
Oxidation Pathways: The oxidation of secondary amines like this compound can proceed through several pathways. uomustansiriyah.edu.iq
N-Oxidation: This can lead to the formation of hydroxylamine (B1172632) intermediates, which can be further oxidized to nitrones. uomustansiriyah.edu.iq
Oxidative Dealkylation: A common metabolic pathway involves the oxidation of the carbon atom alpha to the nitrogen. This forms an unstable carbinolamine intermediate which can then decompose to yield a primary amine (e.g., 4-ethylhexylamine) and an aldehyde (formaldehyde). uomustansiriyah.edu.iqthieme-connect.com
Aerobic Oxidation: Modern synthetic methods employ catalysts, such as those based on quinones or transition metals like ruthenium or gold, to achieve aerobic oxidation. nih.govacs.org These reactions can convert secondary amines into imines. acs.org The mechanism may involve the formation of a hemiaminal intermediate. thieme-connect.comnih.gov
Reduction Pathways: While secondary amines are themselves a reduced form of nitrogen, the synthesis of this compound often involves the reduction of other nitrogen-containing functional groups. Two primary methods are reductive amination and amide reduction. libretexts.org
Reductive Amination: This is one of the most common methods for synthesizing secondary amines. youtube.com It involves the reaction of a primary amine (methylamine) with a ketone or aldehyde (4-ethylhexanal). This initially forms an imine intermediate, which is not isolated but is reduced in situ to the target secondary amine. libretexts.orgnih.gov Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd). wikipedia.org
Amide Reduction: A corresponding secondary amide, such as N-methyl-4-ethylhexanamide, can be reduced to form this compound. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com
Demethylation Mechanisms: Radical vs. Ionic Pathways
The demethylation of N-methyl amines can proceed through different mechanisms, primarily categorized as radical or ionic pathways. These pathways are often initiated by oxidative processes.
Radical Pathways: Radical-based demethylation is frequently initiated by reactive species such as hydroxyl radicals (•OH). In the case of amines, the reaction can start with the abstraction of a hydrogen atom from the N-methyl group or the α-carbon of the ethylhexyl group. This forms a carbon-centered radical. The presence of oxygen can then lead to the formation of a peroxyl radical, which can undergo further reactions to ultimately cleave the methyl group, often yielding formaldehyde (B43269) as a byproduct. For instance, studies on the degradation of N,N-dimethylanilines in the presence of reactive oxygen species have illustrated such radical-initiated demethylation processes.
Ionic Pathways: Ionic mechanisms for demethylation often involve the formation of an intermediate that facilitates the departure of the methyl group. One common pathway is through the formation of an iminium ion. For secondary amines like this compound, oxidation at the nitrogen atom can occur, leading to the formation of an aminium radical cation. Subsequent deprotonation from the methyl group can generate an α-amino radical, which can be further oxidized to an iminium ion. Hydrolysis of this iminium ion would then lead to the demethylated secondary amine and formaldehyde.
Another potential ionic pathway involves enzymatic catalysis, for example, by cytochrome P450 enzymes, which are known to catalyze the N-demethylation of various compounds. wikipedia.org This process typically involves the hydroxylation of the N-methyl group to form a carbinolamine intermediate, which is unstable and subsequently breaks down to yield the demethylated amine and formaldehyde. uomustansiriyah.edu.iq
The table below summarizes the key characteristics of these potential demethylation pathways for a generic N-methyl amine.
| Feature | Radical Pathway | Ionic Pathway (via Iminium Ion) |
| Initiating Species | Hydroxyl radicals, other radical species | Oxidizing agents, enzymatic action |
| Key Intermediate | Carbon-centered radical, peroxyl radical | Iminium ion, carbinolamine |
| Primary Products | Demethylated amine, formaldehyde, other oxidation products | Demethylated amine, formaldehyde |
| Reaction Conditions | Presence of radical initiators (e.g., UV light, Fenton's reagent) | Oxidative environments, biological systems |
Role of Reactive Oxygen and Chlorine Species in Amine Degradation
Reactive oxygen species (ROS) and reactive chlorine species (RCS) are known to play a significant role in the degradation of amines in various environments, including water treatment processes.
Reactive Oxygen Species (ROS): ROS encompass a variety of highly reactive molecules, including hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻), and hydrogen peroxide (H₂O₂). The hydroxyl radical is a powerful, non-selective oxidizing agent that can react rapidly with organic molecules like this compound. As mentioned in the previous section, •OH can initiate demethylation and degradation through hydrogen abstraction. The general oxidation of secondary amines by ROS can lead to the formation of hydroxylamines and nitrones. uomustansiriyah.edu.iq
Reactive Chlorine Species (RCS): Reactive chlorine species, such as hypochlorous acid (HOCl) and the hypochlorite (B82951) ion (OCl⁻), are commonly used as disinfectants and can react with amines to form various byproducts. Secondary amines can react with chlorine to form N-chloroamines (R₂NCl). These compounds can be relatively stable but can also undergo further reactions, including decomposition or rearrangement, depending on the conditions. The reaction of tertiary amines with hypochlorite is known to form quaternary chloramine (B81541) ions, which can then degrade to form an aldehyde and a secondary amine. While this compound is a secondary amine, its degradation in the presence of chlorine would likely proceed through the formation of an N-chloroamine intermediate.
The table below outlines the expected initial reactions of a secondary amine with ROS and RCS.
| Reactive Species | Reactant | Initial Product |
| Hydroxyl Radical (•OH) | Secondary Amine (R₂NH) | Aminyl Radical (R₂N•) or Carbon-Centered Radical |
| Hypochlorous Acid (HOCl) | Secondary Amine (R₂NH) | N-Chloroamine (R₂NCl) |
Detailed Studies of Reaction Intermediates and Transition States
For the oxidation of secondary amines, several key intermediates have been identified or proposed:
Aminium Radical Cations (R₂NH⁺•): These are often formed as the initial intermediate in electron transfer-mediated oxidation processes.
Carbinolamines (R-N(H)-CH₂OH): In the context of N-demethylation, this intermediate is crucial in enzymatic pathways and some chemical oxidation processes. uomustansiriyah.edu.iq It is generally unstable and rapidly decomposes.
Iminium Ions (R-N⁺H=CH₂): These are key intermediates in oxidative dealkylation pathways. Their formation is often a rate-determining step, and they are susceptible to nucleophilic attack, typically by water, leading to the final products.
N-Chloroamines (R₂NCl): As discussed, these are the primary intermediates in reactions with reactive chlorine species. Their stability and subsequent reaction pathways are influenced by factors such as pH and temperature.
Hydroxylamines (R₂NOH) and Nitrones: These are potential N-oxygenated products resulting from the oxidation of secondary amines. uomustansiriyah.edu.iq
Computational studies, often employing density functional theory (DFT), are a powerful tool for elucidating reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways. Such studies on analogous secondary amines could provide valuable theoretical insights into the degradation of this compound, but specific computational studies for this compound are not currently published.
Advanced Spectroscopic and Analytical Characterization of 4 Ethylhexyl Methyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (4-Ethylhexyl)(methyl)amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic framework.
¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons on carbons adjacent to the electron-withdrawing amine group are expected to be deshielded and appear at a lower field (higher ppm value) compared to other aliphatic protons oregonstate.edulibretexts.org.
Due to the lack of publicly available experimental spectra for this compound, a predicted ¹H NMR data table is presented below based on established chemical shift correlations for similar aliphatic amines. The integration of each signal corresponds to the number of protons it represents, and the multiplicity (splitting pattern) is determined by the number of neighboring protons according to the n+1 rule.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 (CH₃-N) | 2.2 - 2.4 | Singlet | 3H |
| H-2 (CH₂-N) | 2.4 - 2.6 | Triplet | 2H |
| H-3 (CH₂) | 1.2 - 1.4 | Multiplet | 2H |
| H-4 (CH) | 1.4 - 1.6 | Multiplet | 1H |
| H-5 (CH₂) | 1.2 - 1.4 | Multiplet | 2H |
| H-6 (CH₃) | 0.8 - 1.0 | Triplet | 3H |
| H-7 (CH₂) | 1.2 - 1.4 | Multiplet | 2H |
| H-8 (CH₃) | 0.8 - 1.0 | Triplet | 3H |
| NH | 0.5 - 2.0 | Broad Singlet | 1H |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. Similar to ¹H NMR, the chemical shifts of carbons are influenced by their electronic environment, with carbons bonded to the nitrogen atom appearing at a lower field libretexts.orglibretexts.org. The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals libretexts.org.
Below is a table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for aliphatic amines and alkanes.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (CH₃-N) | 35 - 45 |
| C-2 (CH₂-N) | 50 - 60 |
| C-3 (CH₂) | 30 - 40 |
| C-4 (CH) | 35 - 45 |
| C-5 (CH₂) | 25 - 35 |
| C-6 (CH₃) | 10 - 15 |
| C-7 (CH₂) | 20 - 30 |
| C-8 (CH₃) | 10 - 15 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum would confirm the connectivity of the aliphatic chain in this compound, for instance, by showing correlations between the protons of the ethyl group and the adjacent methylene (B1212753) protons of the hexyl chain creative-biostructure.comemerypharma.com.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached creative-biostructure.comnih.gov. This technique would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum of this compound emerypharma.com.
NMR spectroscopy is not only used for the characterization of pure compounds but is also a valuable tool for analyzing complex mixtures and monitoring the progress of chemical reactions in real-time. For instance, the synthesis of this compound via N-alkylation could be monitored by ¹H NMR nih.govnih.gov. The disappearance of the signals corresponding to the starting materials and the appearance and growth of the signals for the product would allow for the determination of reaction kinetics and endpoint magritek.com.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns wikipedia.org. The molecular formula of this compound is C₉H₂₁N, corresponding to a molecular weight of approximately 143.27 g/mol nih.gov.
The fragmentation of aliphatic amines in MS is characterized by several key processes. The molecular ion peak (M⁺) for a monoamine will have an odd m/z value, a consequence of the nitrogen rule miamioh.edu. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion wikipedia.orgyoutube.com. The loss of the largest alkyl group is often the preferred pathway miamioh.eduwhitman.edu.
For this compound, the following α-cleavage fragmentations are expected:
Loss of a propyl radical (•CH₂CH₂CH₃) from the hexyl chain, leading to a fragment ion.
Loss of an ethyl group from the 4-position of the hexyl chain.
Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 143 | [C₉H₂₁N]⁺ | Molecular Ion (M⁺) |
| 128 | [C₈H₁₈N]⁺ | Loss of •CH₃ |
| 114 | [C₇H₁₆N]⁺ | Loss of •C₂H₅ |
| 100 | [C₆H₁₄N]⁺ | Loss of •C₃H₇ |
| 86 | [C₅H₁₂N]⁺ | Loss of •C₄H₉ |
| 72 | [C₄H₁₀N]⁺ | Loss of •C₅H₁₁ |
| 58 | [C₃H₈N]⁺ | α-cleavage |
| 44 | [C₂H₆N]⁺ | α-cleavage |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry gdut.edu.cn. This makes it an ideal method for identifying individual components in a complex mixture. In the context of this compound, GC-MS could be used to separate it from other reactants, byproducts, or impurities. The retention time from the GC would provide one piece of identifying information, while the mass spectrum of the eluting compound would provide confirmation of its identity by matching its fragmentation pattern with a known standard or library spectrum oup.comnih.gov. The analysis of amines by GC can sometimes be challenging due to their polarity, which may require derivatization to improve chromatographic performance researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. For this compound, LC-MS is instrumental in assessing its purity and confirming its molecular identity. The process involves introducing a sample into a high-performance liquid chromatography (HPLC) system, which separates the compound from any impurities based on differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.
The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization is a commonly employed technique for this type of molecule, where the analyte is ionized before entering the mass analyzer. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that provides molecular weight information. The protonated molecule, [M+H]⁺, of this compound would be expected at an m/z corresponding to its molecular weight plus the mass of a proton. By comparing the retention time and the mass spectrum of the sample to a known standard, the identity and purity of this compound can be unequivocally determined. rsc.orgnih.govlcms.cz
A typical LC-MS method for the analysis of a secondary aliphatic amine like this compound would involve reversed-phase chromatography. nih.govlcms.cz
Table 1: Illustrative LC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18 (e.g., Waters BEH C18, 2.0 x 50 mm, 1.7-µm) rsc.org |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Acetate rsc.orglcms.cz |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid rsc.orglcms.cz |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 40 °C rsc.orglcms.cz |
| MS Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |
| Ionization Mode | Electrospray Ionization, Positive Mode (ESI+) lcms.cz |
| Data Acquisition | Selected Ion Recording (SIR) or Full Scan Mode |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Species
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of non-volatile and thermally labile molecules, making it ideal for compounds like this compound. In ESI-MS, a liquid solution of the analyte is passed through a heated, charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface and directed into the mass analyzer.
For a secondary amine, analysis in the positive ion mode is standard. The basic nitrogen atom readily accepts a proton from the solvent, forming a protonated molecular ion, [M+H]⁺. This process is highly efficient and typically results in a simple mass spectrum dominated by the molecular ion peak, which greatly simplifies spectral interpretation and molecular weight determination. The high sensitivity and applicability to a wide range of polar compounds make ESI-MS a cornerstone for the characterization of amine-containing molecules. nih.govresearchgate.net
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal techniques for identifying the functional groups present in a molecule. msu.edu Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. msu.edu The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of its constituent functional groups. libretexts.org
For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its identity as a secondary aliphatic amine. Key absorptions would include the N-H stretch of the secondary amine group, various C-H stretches and bends from the ethylhexyl and methyl groups, and the C-N stretch. spectroscopyonline.comorgchemboulder.com
Characteristic Vibrational Modes of Alkyl and Methyl Amine Groups
The FTIR spectrum of this compound can be interpreted by assigning specific absorption bands to the vibrational modes of its functional groups.
N-H Stretch: Secondary amines typically show a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.com The weakness of this peak is due to the lower polarity of the N-H bond compared to an O-H bond.
C-H Stretch: Strong, sharp peaks between 3000 and 2850 cm⁻¹ are characteristic of C-H stretching vibrations within the methyl and alkyl (ethylhexyl) groups. libretexts.orglibretexts.org A specific peak for the N-methyl symmetric stretch can often be observed at a lower wavenumber, typically between 2805 and 2780 cm⁻¹, which helps distinguish it from other alkyl C-H stretches. spectroscopyonline.com
C-H Bend: Absorptions in the 1470-1450 cm⁻¹ range are due to the scissoring or bending vibrations of CH₂ and CH₃ groups. libretexts.orglibretexts.orglibretexts.org A distinct band for the methyl C-H rock is also expected between 1370-1350 cm⁻¹. libretexts.orglibretexts.org
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is typically observed as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.comdocbrown.info For secondary amines with a primary alpha carbon (like the ethylhexyl group), a strong band assigned to the asymmetric C-N stretching mode is found near 1139 cm⁻¹. aip.org
N-H Bend/Wag: An out-of-plane bending vibration, often called the N-H wag, for secondary amines produces a strong, broad band in the 910-665 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com This feature is characteristic of primary and secondary amines. orgchemboulder.com
Table 2: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine (R₂NH) | 3350 - 3310 | Weak to Medium |
| C-H Stretch | Alkyl (CH₃, CH₂) | 3000 - 2850 | Strong |
| N-CH₃ Symmetric Stretch | N-Methyl Group | 2805 - 2780 | Medium, Sharp |
| C-H Bend (Scissoring) | Alkyl (CH₃, CH₂) | 1470 - 1450 | Medium |
| C-H Bend (Rocking) | Methyl (CH₃) | 1370 - 1350 | Medium |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |
| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The utility of this technique for a given compound depends on the presence of a chromophore—a part of the molecule that absorbs light. libretexts.org
Simple, saturated aliphatic amines like this compound lack extensive systems of conjugated pi (π) bonds and are therefore poor chromophores. The electronic transitions available to such molecules are primarily sigma (σ) to sigma-star (σ) and non-bonding (n) to sigma-star (n→σ) transitions. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom can undergo an n→σ* transition.
These transitions are high-energy events, meaning they absorb light at very short wavelengths, typically below 200 nm. libretexts.org Since standard UV-Vis spectrophotometers operate in the 200-800 nm range, this compound is effectively transparent and would not exhibit any significant absorbance peaks in a conventional UV-Vis spectrum. This lack of absorbance distinguishes it from aromatic amines or compounds with conjugated double bonds, which show strong absorption in the UV-Vis region. nih.govnih.govresearchgate.net
Chromatographic Techniques for Purity and Compositional Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The fundamental principle involves passing a mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte from other molecules in the mixture based on differential partitioning between the two phases. It is a cornerstone of analytical chemistry for both qualitative and quantitative analysis.
Theoretical and Computational Studies of 4 Ethylhexyl Methyl Amine
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often impossible to obtain through experiments alone.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. Locating the precise geometry and energy of the TS is a primary goal in computational reaction modeling.
For (4-Ethylhexyl)(methyl)amine, a typical reaction to study would be its role as a nucleophile, for instance, in an Sₙ2 reaction with an alkyl halide. msu.edu Computational methods can be employed to find the geometry of the transition state for such a reaction. Once a candidate TS structure is found, a frequency calculation is performed to confirm its identity; a true TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
To verify that the located transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.comscm.comrowansci.comresearchgate.net An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. q-chem.com A successful IRC calculation will show the reaction path leading smoothly from the reactant complex, through the transition state, to the product complex, thus confirming the proposed mechanism.
The activation energy (Eₐ) of a reaction is the energy difference between the reactants and the transition state. It represents the energy barrier that must be overcome for the reaction to occur. This is a critical parameter that can be calculated directly from computational results. nih.govacs.org
Eₐ = E(Transition State) - E(Reactants)
A lower activation energy implies a faster reaction. By calculating the activation energies for competing reaction pathways, chemists can predict which products are most likely to form (kinetic control). For example, one could computationally compare the activation energy for the reaction of this compound with two different electrophiles to predict which reaction would proceed faster.
While predicting absolute reaction rates is complex, the activation energy, along with vibrational frequencies from the reactants and the transition state, can be used within the framework of Transition State Theory (TST) to estimate the reaction rate constant (k). In recent years, machine learning and deep learning models have also been developed to predict activation energies rapidly for large sets of reactions based on training data from quantum chemistry calculations. aip.orgchemrxiv.org
Table 2: Hypothetical Energetics for a Nucleophilic Substitution Reaction This table illustrates the type of data obtained from a reaction mechanism study, using the reaction of this compound with methyl iodide as an example.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + CH₃I | 0.0 (Reference) |
| Transition State | [C-N bond forming, C-I bond breaking] | +22.5 |
| Products | (4-Ethylhexyl)dimethylammonium iodide | -15.0 |
| Activation Energy (Eₐ) | E(TS) - E(Reactants) | 22.5 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum mechanics provides a static picture of molecules at their energy minima, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve. youtube.comdrexel.edu
For a flexible molecule like this compound, MD simulations are particularly powerful for exploring its vast conformational space. By simulating the molecule over nanoseconds or longer, one can observe transitions between different conformations and determine their relative populations, providing a more realistic picture than static calculations alone.
MD simulations are also the primary tool for studying interactions with the surrounding environment, such as a solvent. A simulation box can be constructed containing one or more molecules of this compound surrounded by hundreds or thousands of solvent molecules (e.g., water). The simulation can then reveal:
Solvation Structure: How solvent molecules arrange themselves around the amine. This can be quantified using radial distribution functions, which show the probability of finding a solvent atom at a certain distance from an atom in the solute.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amine nitrogen (as a hydrogen bond acceptor) or its N-H group (as a donor in its protonated form) and solvent molecules like water. nih.gov
Diffusion and Transport Properties: The simulation can be used to calculate the diffusion coefficient of the amine in a given solvent.
These simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of atomic positions. These force fields are often developed and validated using data from high-level quantum chemical calculations. ulisboa.pt
Reactivity Prediction using Fukui Function Analysis
In the realm of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of molecules. nih.govresearchgate.net One of the key concepts derived from DFT is the Fukui function, ƒ(r), which helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.comresearchgate.net The Fukui function quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. researchgate.net
For practical applications, the Fukui function is often condensed to atomic centers, yielding condensed Fukui functions (ƒk+, ƒk-, ƒk0) that represent the reactivity of each atom. mdpi.com These indices are calculated from the electron populations of the neutral, anionic (N+1), and cationic (N-1) states of the molecule.
ƒk+ : Indicates the susceptibility of an atom to nucleophilic attack (attack by an electron-rich species). A higher value suggests a more favorable site for accepting electrons.
ƒk- : Indicates the susceptibility of an atom to electrophilic attack (attack by an electron-deficient species). A higher value points to a more favorable site for donating electrons.
ƒk0 : Indicates the susceptibility of an atom to radical attack.
For a secondary amine like this compound, the nitrogen atom, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. The Fukui function analysis allows for a more quantitative prediction of this reactivity. Theoretical studies on similar aliphatic amines consistently show a high ƒk- value on the nitrogen atom, confirming its role as the primary nucleophilic center.
Below is a hypothetical data table illustrating the condensed Fukui function values for the key atoms in this compound, as would be predicted by DFT calculations.
Table 1: Predicted Condensed Fukui Function Values for Key Atoms in this compound
| Atom | Atomic Site | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) |
|---|---|---|---|---|
| N | Nitrogen of the amine group | 0.15 | 0.45 | 0.30 |
| C (alpha to N) | Carbon atoms adjacent to Nitrogen | 0.12 | 0.08 | 0.10 |
| C (methyl) | Carbon of the methyl group | 0.05 | 0.03 | 0.04 |
| H (on N) | Hydrogen on the amine group | 0.08 | 0.10 | 0.09 |
Note: These values are illustrative and represent typical trends observed for secondary alkylamines. Actual values would be obtained from specific DFT calculations on this compound.
The data in the table would suggest that the nitrogen atom is the most susceptible to electrophilic attack, as indicated by the highest ƒk- value. Conversely, the nitrogen and the alpha-carbons are the most likely sites for nucleophilic attack. Such theoretical insights are invaluable in understanding the chemical behavior of this compound in various reaction environments.
Spectroscopic Parameter Prediction through Computational Modeling
Computational modeling, particularly using DFT, is also extensively employed to predict various spectroscopic parameters with a high degree of accuracy. researchgate.net These predictions are crucial for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound, computational methods can provide valuable insights into its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) Spectroscopy:
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. dtic.mil For a secondary amine like this compound, characteristic vibrational modes include the N-H stretch, C-N stretching, and N-H bending. researchgate.netspectroscopyonline.comorgchemboulder.com
Computational studies on secondary amines typically predict a single N-H stretching vibration in the range of 3300-3500 cm⁻¹. openstax.org The C-N stretching vibrations for aliphatic amines are generally found in the 1250-1020 cm⁻¹ region. orgchemboulder.com
The following table presents a hypothetical set of predicted IR vibrational frequencies for the key functional groups in this compound.
Table 2: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3340 |
| C-H Stretch (asymmetric) | Alkyl groups | 2960 |
| C-H Stretch (symmetric) | Alkyl groups | 2870 |
| N-H Bend | Secondary Amine | 1550 |
| C-N Stretch | Aliphatic Amine | 1180 |
Note: These are representative values based on computational studies of similar secondary amines. The exact frequencies would be determined through specific calculations for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical methods can also predict the chemical shifts (δ) of ¹H and ¹³C nuclei in an NMR spectrum. researcher.life These predictions are based on calculating the magnetic shielding around each nucleus in the molecule. For this compound, the chemical shifts of the protons and carbons near the electron-withdrawing nitrogen atom are expected to be shifted downfield. openstax.org
The proton on the nitrogen atom (N-H) in secondary amines typically appears as a broad signal over a wide range in the ¹H NMR spectrum. openstax.org The protons on the carbons alpha to the nitrogen are also characteristically deshielded.
A table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound is provided below as an illustration.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H on N | 1.0 - 2.5 (broad) | - |
| H on C alpha to N | 2.4 - 2.8 | 50 - 60 |
| H on methyl C | 2.2 - 2.5 | 35 - 45 |
| H on other alkyl C | 0.8 - 1.6 | 10 - 40 |
Note: These chemical shift ranges are illustrative and based on typical values for secondary alkylamines. Precise values would be the result of specific computational modeling.
These computational predictions of spectroscopic parameters serve as a powerful complement to experimental data, aiding in the confirmation of molecular structure and providing a deeper understanding of the molecule's electronic environment.
Synthesis of Novel Functionalized this compound Derivatives
The reactivity of the secondary amine provides a direct pathway for synthesizing a diverse range of derivatives. N-alkylation and N-acylation are fundamental reactions that introduce new functional groups, thereby tuning the molecule's physical and chemical properties. Concurrently, modifying the 4-ethylhexyl chain offers another strategic route to introduce specific functionalities.
N-Alkylation: The introduction of a third substituent on the nitrogen atom via N-alkylation converts the secondary amine into a tertiary amine. This transformation is significant as it alters basicity, nucleophilicity, and steric hindrance around the nitrogen atom. The direct alkylation of secondary amines with alkyl halides is a primary method for synthesizing tertiary amines. researchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. rsc.orgjst.go.jp The choice of alkylating agent (R-X) and reaction conditions allows for the synthesis of a wide array of tertiary amines with varied properties.
For instance, reacting this compound with different alkyl halides can yield a library of tertiary amines. The reaction's success often depends on factors like the reactivity of the alkyl halide and the choice of solvent and base. researchgate.netrsc.org
Illustrative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Potential Product |
|---|---|---|---|
| Benzyl bromide | Hünig's base | Acetonitrile | Benzylthis compound |
| Ethyl iodide | Potassium Carbonate | DMF | Ethylthis compound |
This table is illustrative of common N-alkylation reactions and does not represent specific experimental results for this compound.
N-Acylation: N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. tandfonline.comchemguide.co.uk This reaction effectively converts the basic amine into a neutral amide, drastically changing its electronic properties and hydrogen bonding capabilities. The reaction is generally robust and proceeds rapidly, often under mild, solvent-free conditions or in the presence of a mild base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. tandfonline.comstackexchange.com
The resulting N-acyl derivatives, or amides, are valuable in various fields. The specific properties of the amide can be fine-tuned by selecting different acylating agents.
Illustrative N-Acylation Reactions
| Acylating Agent | Base/Catalyst | Conditions | Potential Product |
|---|---|---|---|
| Acetyl Chloride | Pyridine | 0°C to RT | N-(4-Ethylhexyl)-N-methylacetamide |
| Benzoyl Chloride | Iodine | RT, Solvent-free | N-(4-Ethylhexyl)-N-methylbenzamide |
This table is illustrative of common N-acylation reactions and does not represent specific experimental results for this compound.
Functionalizing the 4-ethylhexyl chain offers a strategy to introduce chemical handles at a position remote from the amine, creating bifunctional molecules. A common synthetic approach begins with a functionalized precursor, such as 2-ethylhexanol, which is a readily available industrial chemical. nih.govnih.govrsc.org The hydroxyl group of 2-ethylhexanol can be converted into other functional groups or used as a point of attachment for further chemical modifications. nih.govnih.gov
For example, oxidation of 2-ethylhexanol could yield a carboxylic acid, while substitution reactions could introduce halogens, azides, or other useful groups. These functionalized 2-ethylhexyl precursors could then be used in multi-step syntheses to construct the final this compound derivative with the desired functionality on its alkyl chain. Such tailored molecules are of interest in fields like surfactant science and materials chemistry, where the specific placement of functional groups can dictate molecular assembly and performance. mdpi.com
Advanced Materials Research Incorporating this compound Scaffolds
The structural attributes of this compound—a reactive amine group for linkage and a bulky, hydrophobic alkyl chain—make it a valuable building block in materials science. Its incorporation into polymers, supramolecular systems, and functional fluids can impart unique and desirable properties.
Amines are crucial monomers in polymer chemistry due to their reactivity, enabling their incorporation into various polymer backbones like polyamides and polyurethanes. acs.org this compound, as a secondary amine, can be used as a chain terminator or as a monomer to introduce pendant side chains, depending on the polymerization strategy.
In polyurethane synthesis, for instance, tertiary amines are often used as catalysts. acs.orgacs.org While this compound is a secondary amine, its N-alkylated tertiary amine derivatives could serve as catalysts. The bulky 4-ethylhexyl group could influence the catalyst's solubility in the polyol phase and potentially modulate its catalytic activity. google.comgoogle.com
Furthermore, polymers can be synthesized where secondary amine groups are part of the polymer backbone itself. acs.orgnih.gov For example, the reaction of poly(acryloyl chloride) with amines containing secondary amine groups can produce polymers with polyamine side chains. mdpi.com Incorporating the this compound moiety as a pendant group would introduce significant hydrophobicity and steric bulk, which could be exploited to control the polymer's solubility, thermal properties, and interactions with other molecules.
Supramolecular chemistry involves the self-assembly of molecules into ordered structures through non-covalent interactions. researchgate.net Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-repelling) parts, are key building blocks in this field. nih.govnih.gov
This compound and its derivatives can be designed as amphiphiles. The amine group can be protonated or derivatized to form a hydrophilic head, while the 4-ethylhexyl chain acts as a bulky, hydrophobic tail. In aqueous environments, these amphiphilic molecules can self-assemble into various nanostructures, such as micelles or vesicles. nih.govmdpi.com The branched nature of the 4-ethylhexyl group would significantly influence the packing of the molecules within these assemblies, potentially leading to novel morphologies and properties. Such self-assembled systems are investigated for applications in drug delivery and nanomaterials synthesis. mdpi.comacs.org
Amines and their derivatives are widely used as multifunctional additives in lubricants and hydraulic fluids. lubrizol.comcdc.gov They can function as antioxidants, corrosion inhibitors, and dispersants. lubrizol.comcdc.gov Alkyl substituted diarylamines and other hindered amines are common antioxidants that work by scavenging radicals and inhibiting the oxidative degradation of the base oil. lubrizol.com
The structure of this compound suggests its potential utility in this area. The secondary amine group can act as a radical scavenger. The long, branched alkyl chain provides excellent oil solubility, which is a critical requirement for a lubricant additive. researchgate.net The introduction of this and similar branched alkylamines into lubricant formulations could enhance thermal-oxidative stability and prevent the formation of sludge and deposits. pageplace.denih.gov In hydraulic fluids, additives are crucial for preventing wear, corrosion, and fluid oxidation. lubrizol.comcdc.gov The chemical properties of this compound derivatives make them plausible candidates for these roles, contributing to the longevity and performance of the fluid.
Advancements in Functionalized this compound Derivatives: From Material Protection to Catalysis
The chemical compound this compound serves as a foundational structure for the development of a diverse range of functionalized derivatives with significant applications in materials science and catalysis. Research into these derivatives has unveiled their potential as robust UV stabilizers and antioxidants, their utility in metal ion interactions for separation technologies, and their emerging role in sophisticated catalytic systems. This article delves into the specific research findings concerning the synthesis, application, and mechanistic understanding of these specialized chemical structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
